4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one
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Overview
Description
Vomifoliol is a fenchane monoterpenoid that is 3,5,5-trimethylcyclohex-2-en-1-one substituted by a hydroxy and a (1E)-3-hydroxybut-1-en-1-yl group at position 4. It has a role as a plant metabolite.
Scientific Research Applications
- It's involved in the cross-aldol reaction of 3-alkoxy-2-cyclohexen-1-ones with α,β-enals, leading to the synthesis of compounds like 4-(trans-2-butenylidene)-3,5,5-trimethyl-2-cyclohexen-1-ones. These compounds are significant as they are key constituents in tobacco flavor. This synthesis highlights the compound's utility in flavor chemistry and its potential applications in the food and fragrance industry (Torii, Inokuchi, & Ogawa, 1979).
Involvement in Cycloaddition Reactions
The compound also participates in cycloaddition reactions, a cornerstone in organic synthesis for constructing complex molecular architectures:
- It's utilized in the [4+2] cycloaddition of 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with Methyl Acrylate to form 4-Hydroxymethyl-2-Cyclohexen-1-One. Such reactions are pivotal in the construction of cyclic structures which are fundamental in medicinal chemistry and materials science (Kozmin, He, & Rawal, 2003).
Involvement in Structural Studies
Moreover, the compound's derivatives are often the subject of structural and crystallographic studies, which are crucial for understanding chemical reactivity and material properties:
- The crystal and molecular structure of a hydroxy derivative was studied, shedding light on the spatial arrangement of atoms and confirming the presence of specific structural motifs like orthogonal planes formed by atoms around the double bond in the ring (Ueda, Katayama, & Tanaka, 1978).
- Additionally, the crystal structure of a cyclohexanone derivative of 4-hydroxy-4,N,N'-trimethyl-2-(3-nitrophenyl)-6-oxo-1,3-cyclohexanedicarboxamide was determined, providing insights into molecular packing and the orientation of various substituents, which is critical for understanding molecular interactions and reactivity (Ravikumar & Mehdi, 1993).
properties
Product Name |
4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
4-hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+ |
InChI Key |
KPQMCAKZRXOZLB-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=O)CC(C1(/C=C/C(C)O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |
melting_point |
Mp 113-114 ° |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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